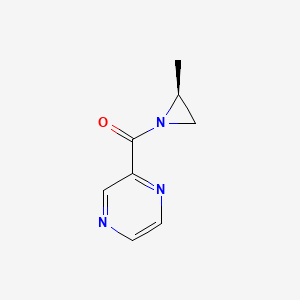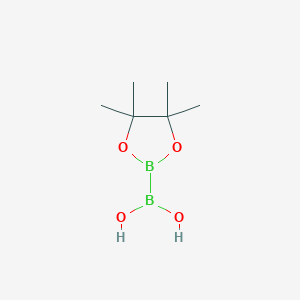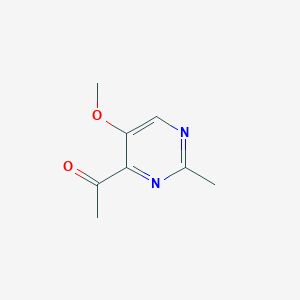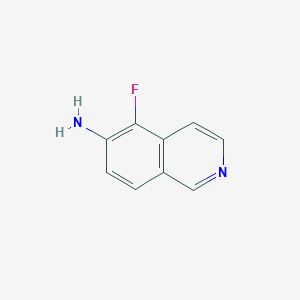
(S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(2-メチルアジリジン-1-イル)(ピラジン-2-イル)メタノンは、アジリジン環とピラジン環の両方を特徴とする化合物です。アジリジンは、環状歪みによって高い反応性を示すことが知られている、3員環の窒素含有複素環式化合物です。ピラジンは、さまざまな生物活性分子に見られることが多い、6員環の窒素含有複素環式化合物です。これらの2つの環が1つの分子に組み合わされていることで、(S)-(2-メチルアジリジン-1-イル)(ピラジン-2-イル)メタノンは、化学および医薬研究にとって興味深い対象となっています。
準備方法
合成経路と反応条件
(S)-(2-メチルアジリジン-1-イル)(ピラジン-2-イル)メタノンの合成は、通常、アジリジン環の形成後に、ピラジン部分に結合させることから始まります。一般的な方法の1つは、適切な前駆体(2-クロロエチルアミン誘導体など)とピラジンカルボン酸誘導体を塩基性条件下で環化させることです。反応は通常、水素化ナトリウムまたはtert-ブトキシドカリウムなどの塩基の存在下で行われ、環化プロセスを促進します。
工業的生産方法
(S)-(2-メチルアジリジン-1-イル)(ピラジン-2-イル)メタノンの工業的生産は、同様の合成経路を使用しますが、より大規模に行う場合があります。連続フローリアクターを使用すると、反応の効率と収率を向上させることができます。さらに、精製プロセスには、最終生成物の高純度を確保するために、結晶化またはクロマトグラフィー技術が含まれる場合があります。
化学反応の分析
反応の種類
(S)-(2-メチルアジリジン-1-イル)(ピラジン-2-イル)メタノンは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: アジリジン環を酸化して、オキサジリジン誘導体を形成することができます。
還元: ピラジン環を還元して、ジヒドロピラジン誘導体を形成することができます。
置換: アジリジン環は、窒素原子が他の求核剤によって置換される求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、m-クロロ過安息香酸(m-CPBA)や過酸化水素などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコールなどの求核剤は、置換反応でよく使用され、通常は塩基性条件下で行われます。
生成される主な生成物
酸化: オキサジリジン誘導体。
還元: ジヒドロピラジン誘導体。
置換: 使用される求核剤に応じて、さまざまな置換アジリジン誘導体。
科学研究への応用
(S)-(2-メチルアジリジン-1-イル)(ピラジン-2-イル)メタノンは、科学研究にいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: 特に、生物学的標的に結合する能力により、創薬における潜在的な用途について調査されています。
工業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
(S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
(S)-(2-メチルアジリジン-1-イル)(ピラジン-2-イル)メタノンの作用機序は、さまざまな分子標的との相互作用を含みます。アジリジン環は非常に反応性が高く、タンパク質やDNAなどの生物分子中の求核部位と共有結合を形成することができます。この反応性は、酵素活性の阻害またはDNA複製の中断につながることがあり、これはその潜在的な抗菌性および抗がん活性の基礎となっています。
類似化合物との比較
類似化合物
(S)-2-メチルアジリジン: アジリジン環のみを含み、ピラジン部分は含まれていません。
ピラジン-2-イルメタノン: ピラジン環のみを含み、アジリジン部分は含まれていません。
(S)-(2-メチルアジリジン-1-イル)(ピリジン-2-イル)メタノン: 類似構造ですが、ピラジン環の代わりにピリジン環があります。
独自性
(S)-(2-メチルアジリジン-1-イル)(ピラジン-2-イル)メタノンは、アジリジン環とピラジン環が1つの分子に組み合わされているため、ユニークです。この組み合わせにより、明確な化学反応性と生物活性が付与され、さまざまな分野の研究開発にとって貴重な化合物となっています。
特性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC名 |
[(2S)-2-methylaziridin-1-yl]-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C8H9N3O/c1-6-5-11(6)8(12)7-4-9-2-3-10-7/h2-4,6H,5H2,1H3/t6-,11?/m0/s1 |
InChIキー |
PGDPAPRMLZLMPM-OCAOPBLFSA-N |
異性体SMILES |
C[C@H]1CN1C(=O)C2=NC=CN=C2 |
正規SMILES |
CC1CN1C(=O)C2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11917542.png)

![5H-Pyrrolo[3,4-f]benzoxazole](/img/structure/B11917563.png)

![2-[(2R)-2-Methylpiperazin-1-YL]acetic acid](/img/structure/B11917581.png)

![3-(Aziridin-1-yl)benzo[d]isoxazole](/img/structure/B11917586.png)





![1,4,8,9-Tetraazaspiro[5.5]undecane](/img/structure/B11917609.png)
